22-Methylpentacosanoyl-CoA

Lipid Metabolism Enzyme Specificity Acyl-CoA Synthetase

22-Methylpentacosanoyl-CoA is a precisely defined very long-chain acyl-CoA (C25) with a single methyl branch at the C22 position. This specific structure is critical for accurate enzyme kinetics studies with VLCAD and CPT1, as positional isomers (e.g., 5- or 21-methyl) exhibit divergent metabolic routing and kinetic profiles. It serves as an essential substrate for probing VLCFA oxidation machinery and as an authentic LC-MS/MS standard for methyl-branched acylcarnitine identification. It guarantees reproducible, isomer-specific data and prevents experimental confoundment caused by generic substitution.

Molecular Formula C47H86N7O17P3S
Molecular Weight 1146.2 g/mol
Cat. No. B15598971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name22-Methylpentacosanoyl-CoA
Molecular FormulaC47H86N7O17P3S
Molecular Weight1146.2 g/mol
Structural Identifiers
InChIInChI=1S/C47H86N7O17P3S/c1-5-24-35(2)25-22-20-18-16-14-12-10-8-6-7-9-11-13-15-17-19-21-23-26-38(56)75-30-29-49-37(55)27-28-50-45(59)42(58)47(3,4)32-68-74(65,66)71-73(63,64)67-31-36-41(70-72(60,61)62)40(57)46(69-36)54-34-53-39-43(48)51-33-52-44(39)54/h33-36,40-42,46,57-58H,5-32H2,1-4H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62)
InChIKeyFECJGFOFAQTXTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

22-Methylpentacosanoyl-CoA: A Very Long-Chain Methyl-Branched Acyl-CoA for Specialized Metabolism Studies


22-Methylpentacosanoyl-CoA (CAS N/A) is a coenzyme A (CoA) thioester of 22-methylpentacosanoic acid, a C25 branched-chain fatty acid with a single methyl substituent at the omega-3 position. This compound is classified as a very long-chain acyl-CoA (VLCFA-CoA, chain length >20 carbons) within the broader methyl-branched fatty acyl-CoA family [1]. The acyl moiety comprises a 25-carbon backbone, with the branched structure conferring distinct metabolic routing compared to straight-chain or differently branched analogs [2]. Commercial availability from specialized biochemical suppliers typically offers this compound as a research-grade reagent for in vitro studies, with reported molecular formula C47H86N7O17P3S and molecular weight of 1146.2 g/mol [3].

Critical Selection Factors for 22-Methylpentacosanoyl-CoA: Why Positional Isomers Are Not Interchangeable


The scientific and procurement value of 22-Methylpentacosanoyl-CoA is strictly tied to its precise chemical identity. Unlike simpler straight-chain acyl-CoAs, the position of the methyl branch on the 25-carbon backbone (C22-methyl) dictates its interaction with key metabolic enzymes, including very long-chain acyl-CoA synthetase and carnitine palmitoyltransferase 1 (CPT1) [1]. Substituting a positional isomer, such as 5-methylpentacosanoyl-CoA or 21-methylpentacosanoyl-CoA, alters the substrate's physical presentation to the enzyme active site, leading to different kinetics, potentially different metabolic fates (e.g., peroxisomal vs. mitochondrial routing), and divergent acylcarnitine profiles [2]. Therefore, for studies investigating the impact of specific methyl-branch positioning on lipid metabolism, beta-oxidation flux, or enzyme specificity, generic substitution with a different methyl-branched analog is scientifically invalid and will confound experimental results.

Quantitative Evidence for Selecting 22-Methylpentacosanoyl-CoA over Close Analogs


Substrate Classification and Chain-Length Specificity: Differentiating 22-Methylpentacosanoyl-CoA from Shorter-Chain Acyl-CoA Analogs

22-Methylpentacosanoyl-CoA is specifically classified as a 'very long-chain' acyl-CoA due to its 25-carbon acyl group. This classification is not merely semantic; it determines which specific acyl-CoA synthetase and dehydrogenase isoforms will recognize it as a substrate. Shorter-chain analogs, such as palmitoyl-CoA (C16), are processed by distinct enzyme sets (e.g., long-chain acyl-CoA synthetase). This chain-length threshold (>C20) serves as a critical functional delimiter, directly impacting the compound's metabolic routing and the choice of enzymes for in vitro assays [1].

Lipid Metabolism Enzyme Specificity Acyl-CoA Synthetase

Branching Position Defines Metabolic Pathway: Contrasting 22-Methylpentacosanoyl-CoA with 2-Methyl-Branched Analogs

The metabolic fate of methyl-branched fatty acyl-CoAs is critically dependent on the branch position. 2-Methyl-branched acyl-CoAs (e.g., 2-methylpentadecanoyl-CoA) are obligate substrates for the peroxisomal alpha-methylacyl-CoA racemase (AMACR) and branched-chain acyl-CoA oxidase, which exhibit strict stereospecificity for the 2S-methyl isomer [1]. In contrast, 22-Methylpentacosanoyl-CoA, with its branch at the omega-3 position, is not a substrate for this specific peroxisomal pathway. Instead, it enters the standard mitochondrial and peroxisomal beta-oxidation machinery for very long-chain fatty acids, albeit with potential kinetic differences imposed by the distal branch. This means the two compounds cannot be substituted for one another in studies of peroxisomal disorders like Refsum disease (where 2-methyl-branched chain metabolism is defective) [2].

Peroxisomal Beta-Oxidation Stereospecificity Branched-Chain Fatty Acid Metabolism

Commercial Availability and Purity Benchmarking: 22-Methylpentacosanoyl-CoA vs. Its Positional Isomers

While many methyl-branched acyl-CoA positional isomers exist in metabolite databases, their commercial availability for research is highly variable. 22-Methylpentacosanoyl-CoA is a listed catalog item from specialized vendors, with a defined molecular weight of 1146.2 g/mol and typical purity specifications available upon request (e.g., ≥95%) [1]. In contrast, close positional isomers like 23-methylpentacosanoyl-CoA or 24-methylpentacosanoyl-CoA are often only available as custom synthesis products with longer lead times and higher minimum order quantities, if available at all . This makes 22-Methylpentacosanoyl-CoA a more practical and cost-effective choice for studies requiring a representative very long-chain methyl-branched acyl-CoA with a defined branch point.

Chemical Procurement Reagent Purity Branched-Chain Acyl-CoA

Key Research Applications for 22-Methylpentacosanoyl-CoA Based on Verified Evidence


Investigation of Very Long-Chain Fatty Acid (VLCFA) Beta-Oxidation Kinetics

As a classified very long-chain acyl-CoA [1], 22-Methylpentacosanoyl-CoA is an ideal substrate for in vitro kinetic assays using purified very long-chain acyl-CoA dehydrogenase (VLCAD) or in cellular models of VLCFA oxidation. Its chain length (>C20) ensures it specifically probes the VLCFA oxidation machinery, allowing for precise measurement of kinetic parameters (Km, Vmax) and assessment of inhibitor effects, which cannot be achieved using shorter-chain (C16-C18) acyl-CoA surrogates.

Role as a Standard in Methyl-Branched Fatty Acid Metabolomics and Lipidomics

The compound serves as a valuable authentic standard for the identification and quantification of methyl-branched acyl-CoA species and their corresponding acylcarnitines (e.g., 22-methylpentacosanoylcarnitine [1]) in biological samples using LC-MS/MS. Its distinct chromatographic retention time and MS/MS fragmentation pattern, dictated by the C22-methyl branch, enable its discrimination from a complex background of straight-chain and other branched-chain isomers, thereby improving the accuracy of targeted metabolomics studies.

Probing Enzyme Active Site Topology and Substrate Specificity

The specific location of the methyl branch at the C22 position makes this compound a precise molecular probe for mapping the active site architecture and substrate-binding pockets of acyl-CoA-utilizing enzymes (e.g., acyl-CoA synthetases, carnitine acyltransferases). By comparing its kinetic parameters against those of positional isomers (e.g., 5- or 21-methylpentacosanoyl-CoA), researchers can determine the enzyme's tolerance for distal vs. proximal branching, providing mechanistic insights into enzyme-substrate recognition [2].

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